methyl 5-aminopent-3-enoate hydrochloride
Description
Properties
CAS No. |
4126-67-4 |
|---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl (E)-5-aminopent-3-enoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-3H,4-5,7H2,1H3;1H/b3-2+; |
InChI Key |
GURDCJZMDWDCLB-SQQVDAMQSA-N |
Isomeric SMILES |
COC(=O)C/C=C/CN.Cl |
Canonical SMILES |
COC(=O)CC=CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Parameters:
-
Solvent System : THF/chloroform (1:1 v/v) enhances solubility of polar and nonpolar intermediates.
-
Reaction Time : 65 minutes total (30 minutes irradiation + 35 minutes post-stirring).
Analytical Data :
-
¹H NMR (400 MHz, CD₃OD): δ 5.86 (dt, J = 15.75 Hz, 1H), 5.50 (dt, J = 15.60 Hz, 1H), 3.45 (d, J = 6.5 Hz, 2H), 2.87 (d, J = 7 Hz, 2H).
Protection-Deprotection Strategies Using Boc Groups
A protection-deprotection approach, exemplified in, involves synthesizing methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate as an intermediate. Di-tert-butyl dicarbonate (11.4 g, 52.1 mmol) reacts with 2-amino-5-pentenoic acid (5 g, 43.4 mmol) in 1,4-dioxane/1N NaOH at 0°C, followed by methyl iodide (3.4 mL, 51 mmol) in DMF with K₂CO₃ (7 g, 51 mmol). The Boc group is subsequently removed with trifluoroacetic acid (TFA) to yield the primary amine, which is converted to the hydrochloride salt via HCl treatment.
Optimization Highlights:
Scalability : This method is adaptable to multi-gram scales, with purification via flash chromatography (5% ethyl acetate/heptane).
Conversion to Hydrochloride Salt: Standard Protocols
The free amine generated in Sections 1–3 is converted to the hydrochloride salt through two primary methods:
Method A: Gas-Phase HCl Treatment
Method B: Acidic Aqueous Workup
-
Procedure : Add concentrated HCl to the amine dissolved in water or methanol, followed by solvent evaporation.
Analytical Characterization and Quality Control
Spectroscopic Validation:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminopent-3-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Preparation Methods
Synthetic Routes:
The synthesis of methyl 5-aminopent-3-enoate hydrochloride typically involves the esterification of 5-aminopent-3-enoic acid with methanol in the presence of hydrochloric acid as a catalyst. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form. Following this, the ester is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production:
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, optimizing production. Purification steps like crystallization are crucial for obtaining high-purity final products.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction: The ester group can be reduced to alcohols using agents like lithium aluminum hydride (LiAlH4).
- Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, H2O2 | Mild acidic conditions |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |
| Substitution | Acyl chlorides | Basic conditions |
Scientific Research Applications
This compound is utilized in various scientific fields:
1. Organic Chemistry:
As a building block for synthesizing complex organic molecules, it serves as an intermediate in the production of pharmaceuticals and specialty chemicals.
2. Medicinal Chemistry:
The compound is explored for its potential therapeutic effects, acting as a precursor in drug development. Its structural features allow for modifications that can lead to bioactive compounds.
3. Biochemistry:
In studies involving enzyme-substrate interactions, this compound can modulate enzyme activity, providing insights into metabolic pathways .
4. Industrial Applications:
It is employed in producing specialty chemicals and intermediates used across various industries, including agrochemicals and materials science .
Case Study 1: Enzyme Interaction Studies
A recent study demonstrated how this compound was utilized to investigate enzyme interactions in Escherichia coli. The compound acted as a substrate in biochemical pathways leading to essential amino acid production, showcasing its role in metabolic engineering .
Case Study 2: Pharmaceutical Development
In pharmaceutical research, this compound has been explored as a precursor for developing novel compounds targeting specific diseases. Its ability to undergo diverse chemical reactions allows researchers to create libraries of derivatives for screening against biological targets.
Mechanism of Action
The mechanism of action of methyl 5-aminopent-3-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights critical differences between methyl 5-aminopent-3-enoate hydrochloride and analogous compounds:
*Estimated based on 5-amino-3-methylpentanoic acid hydrochloride (167.64 g/mol, C₆H₁₄ClNO₂) , adjusted for ester vs. acid.
Key Observations:
Branched vs. Linear Chains : Branched analogs (e.g., ) exhibit steric hindrance, affecting reactivity in nucleophilic substitutions.
Cyclic vs. Acyclic Systems : Cyclic derivatives (e.g., ) display restricted rotation, influencing pharmacokinetic properties.
Functional Group Impact: The ester group in methyl 5-aminopent-3-enoate enhances membrane permeability compared to carboxylic acids (e.g., ).
Biological Activity
Methyl 5-aminopent-3-enoate hydrochloride is a compound of increasing interest in biochemical research due to its potential applications in various biological systems. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.
This compound (C6H14ClNO2) is an amino acid derivative characterized by its unique structure that includes a pentene chain. Its synthesis often involves the reaction of methyl esters with amines under acidic conditions, which can yield various derivatives with distinct biological activities .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be leveraged in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Nutritional Role : Research has indicated that methyl 5-aminopent-3-enoate can serve as a precursor for essential amino acids like methionine and isoleucine when utilized by certain bacterial strains, such as Escherichia coli. This is particularly significant in metabolic engineering and synthetic biology applications .
- Cell Viability and Toxicity : In vitro assays have demonstrated that this compound has a relatively low toxicity profile, making it suitable for further exploration in therapeutic contexts. For instance, it did not significantly affect the viability of human cancer cell lines at moderate concentrations .
Study 1: Nutritional Screening in E. coli
A study investigated the ability of methyl 5-aminopent-3-enoate to support the growth of methionine and isoleucine auxotrophic strains of E. coli. The results showed that when combined with a metathesis catalyst, the compound facilitated the production of vinylglycine, which is crucial for the growth of these bacteria. This suggests potential applications in metabolic engineering to enhance bacterial production systems .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of methyl 5-aminopent-3-enoate on various human cancer cell lines, including MCF-7 and HepG2. The results indicated a concentration-dependent decrease in cell viability, with IC50 values ranging from 0.5 to 11.5 μM across different assays. This highlights its potential as an anticancer agent while also necessitating further investigation into its mechanisms of action .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Nutritional | Supports growth in auxotrophic E. coli | |
| Cytotoxicity | IC50 values range from 0.5 to 11.5 μM |
Table 2: Synthesis Conditions and Yields
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Reflux with HCl | 52% |
| Vinylglycine from methyl derivative | Metathesis with HGII catalyst | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
